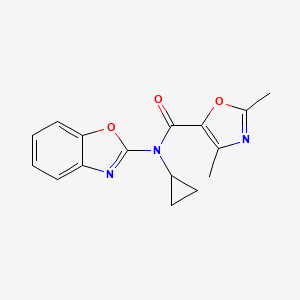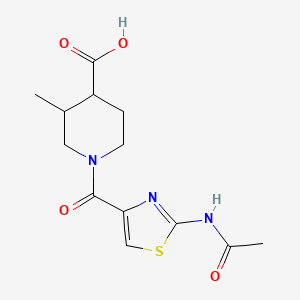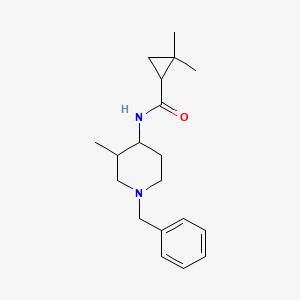
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide, also known as DIF-3M, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-3M is a furanocarboxamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have neuroprotective effects by protecting neurons against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide in lab experiments is its versatility. This compound has been shown to exhibit a wide range of effects, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine. Furthermore, studies on the pharmacokinetics and toxicity of this compound will be important for its eventual clinical use.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide can be synthesized via a multi-step process, involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride, followed by reaction with 3-methylfuran-2-carboxylic acid. The resulting intermediate is then reacted with dimethylsulfamide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-(dimethylsulfamoyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)16-10-13(11-23-16)17(20)19(3)15-9-8-12-6-4-5-7-14(12)15/h4-7,10-11,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFEWKWMGYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)

![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)